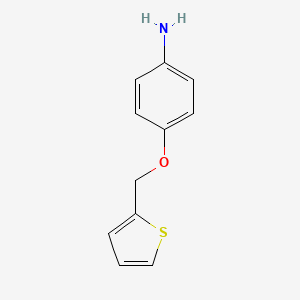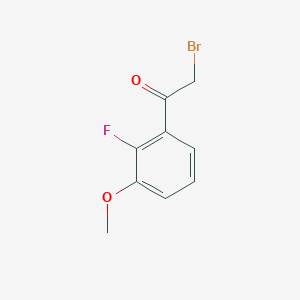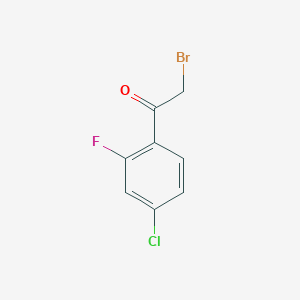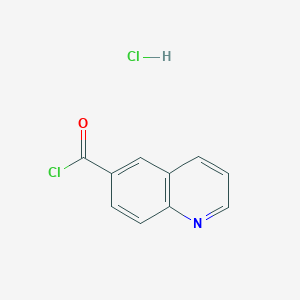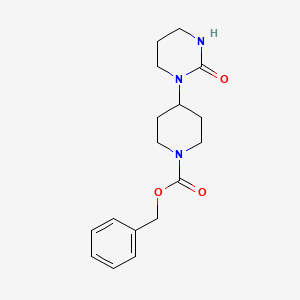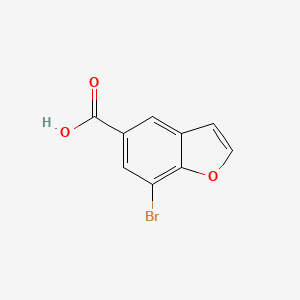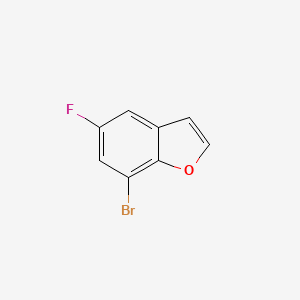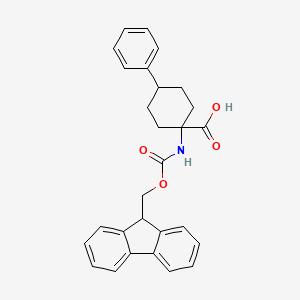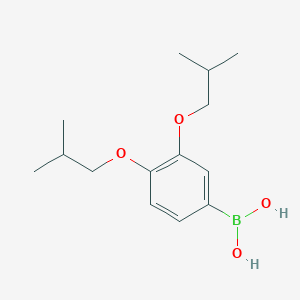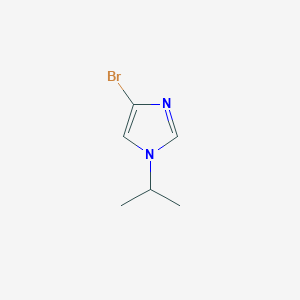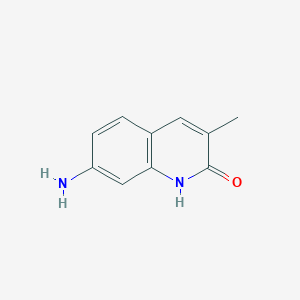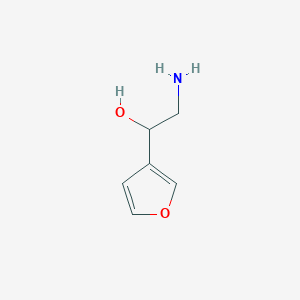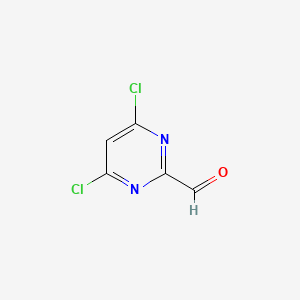![molecular formula C12H17NO2 B1343959 (R)-4-Benzyl-[1,4]oxazepan-6-ol CAS No. 1022915-31-6](/img/structure/B1343959.png)
(R)-4-Benzyl-[1,4]oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-[1,4]oxazepan-6-ol is a chiral compound belonging to the oxazepane family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the fourth carbon and a hydroxyl group at the sixth position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-[1,4]oxazepan-6-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with an epoxide, followed by cyclization under acidic or basic conditions to form the oxazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-4-Benzyl-[1,4]oxazepan-6-ol may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of chiral catalysts or auxiliaries can help in achieving the desired enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Benzyl-[1,4]oxazepan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-4-Benzyl-[1,4]oxazepan-6-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a ligand in studying enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, ®-4-Benzyl-[1,4]oxazepan-6-ol can be used in the synthesis of polymers and other materials. Its reactivity and functional groups make it suitable for creating specialized materials with desired properties.
Mecanismo De Acción
The mechanism by which ®-4-Benzyl-[1,4]oxazepan-6-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target, but generally involve modulation of biochemical processes through binding and interaction with active sites.
Comparación Con Compuestos Similares
Similar Compounds
®-1,4-Oxazepan-6-ol: A similar compound with a hydroxyl group at the sixth position but without the benzyl group.
1,4-Diazepane: Another seven-membered ring compound, but with two nitrogen atoms instead of one oxygen and one nitrogen.
4-Benzylpiperidine: A six-membered ring compound with a benzyl group, similar in structure but lacking the oxygen atom.
Uniqueness
®-4-Benzyl-[1,4]oxazepan-6-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, along with the benzyl group. This combination of features provides distinct reactivity and interaction profiles, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
(6R)-4-benzyl-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZLCDHCXXQFNQ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](CN1CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022915-31-6 |
Source


|
| Record name | (R)-4-benzyl-1,4-oxazepan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
